![molecular formula C18H18F3N5O4 B269664 1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as "Compound X," is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
Compound X exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways involved in cellular processes such as inflammation, angiogenesis, and cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, as well as the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, reduction of inflammation, and modulation of immune responses. Studies have also suggested that Compound X may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its potency and specificity, which allows for the selective inhibition of specific enzymes and signaling pathways. However, its high toxicity and low solubility can make it challenging to work with in lab experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential therapeutic applications in various fields. Finally, the development of new derivatives of Compound X with improved pharmacokinetic properties could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
Compound X can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole, 4-(chloromethyl)benzoic acid, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by the addition of trifluoroacetic acid. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that Compound X has anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol |
---|---|
Molekularformel |
C18H18F3N5O4 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H18F3N5O4/c1-10-8-17(28,18(19,20)21)25(22-10)16(27)14-6-4-13(5-7-14)9-24-12(3)15(26(29)30)11(2)23-24/h4-7,28H,8-9H2,1-3H3 |
InChI-Schlüssel |
RRFNBODQRSSBGR-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.